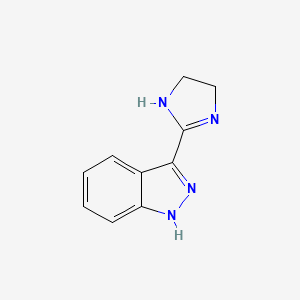

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole” is a chemical compound with the molecular formula C9H10N2O . It is used in proteomics research . The compound is also known to be a reactant for oxidative aromatization reactions of imidazolines .

Chemical Reactions Analysis

The compound is known to be a reactant for oxidative aromatization reactions of imidazolines . More specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 197-201 °C . It has a molecular weight of 162.19 .科学的研究の応用

Imidazoline Receptor Ligands

A study by Sączewski et al. (2003) highlights the use of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles as selective imidazoline I(2) receptor ligands. They examined various substituted indazoles for their affinity to imidazoline I(2) receptors and alpha(2)-adrenergic receptors. A specific compound, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole, showed significant selectivity for the imidazoline I(2) receptors.

Synthesis Mechanism and NMR Analysis

Sa̧czewski et al. (2001) conducted a study on the synthesis of 2-(4,5-dihydroimidazol-2-yl)-1H-indazole, a structure similar to potent imidazoline I2 receptor agonists, using carbon disulfide promoted reactions. They also used ab initio MO calculations to understand the mechanism and confirmed the structure of the synthesized compound through NMR spectroscopy and X-ray analysis (Sa̧czewski et al., 2001).

Pharmacological Properties of Fluorinated Derivatives

Wasilewska et al. (2014) explored the influence of fluorination on the pharmacological properties of indazole ring compounds, such as 1-[(imidazolidin-2-yl)imino]-1H-indazole. The study discovered that fluorination reduced binding affinity and α2-AR/I1 imidazoline binding site selectivity in the compounds. Additionally, the cardiovascular properties of these fluorinated derivatives were evaluated for their potential use in PET imaging of brain α2-ARs (Wasilewska et al., 2014).

Circulatory Effects in Rats

Boblewski et al. (2016) studied the circulatory effects of TCS-80, a new imidazoline compound structurally similar to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, in rats. They found that TCS-80 exhibits a high affinity to I1-imidazoline receptors and low α2/I1 selectivity ratio, indicating potential for understanding the cardiovascular effects mediated through α2-adrenergic and I1-imidazoline receptors (Boblewski et al., 2016).

Energetic Salts Synthesis

Srinivas et al. (2014) synthesized nitrogen-rich molecules, including 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole, for potential applications in nitrogen-rich gas generators. They examined the physicochemical properties of these compounds, focusing on their energetic characteristics and potential applications in explosives and propellants (Srinivas et al., 2014).

Anticancer Chemotherapy

Groessl et al. (2007) investigated the azole ligand variations in ruthenium complexes for anticancer chemotherapy, including compounds with structures similar to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole. They evaluated these complexes for their stability, protein binding, redox potentials, and antiproliferative activity, providing insights into the potential use of these compounds in cancer treatment (Groessl et al., 2007).

特性

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-2-4-8-7(3-1)9(14-13-8)10-11-5-6-12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHWNKILOXEEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)

![4-(4-fluorobenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2568377.png)

![N-[4-(Aminomethyl)cyclohexyl]-3,5-dimethoxy-4-methylbenzamide;hydrochloride](/img/structure/B2568381.png)

![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2568382.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2568385.png)

![4-tert-butyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568387.png)

![2-methoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2568389.png)